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Methyl 1-phenylethanesulfonate

Cat. No.: B11955274
M. Wt: 200.26 g/mol
InChI Key: LYLZSPAGFLGQTN-UHFFFAOYSA-N
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Description

Contextualizing Methyl Sulfonate Esters within Modern Synthetic Methodologies

Sulfonate esters are a critical class of organic compounds characterized by the general structure R-SO₂-OR', where a sulfonyl group is bonded to both an organic residue (R) and an alkoxy group (OR'). They are formally esters of sulfonic acids (R-SO₂-OH). colab.ws In modern organic synthesis, their primary role stems from the fact that the sulfonate group (R-SO₃⁻) is an excellent leaving group. This is because sulfonic acids are typically strong acids, making their conjugate bases (sulfonates) very weak and stable anions, capable of delocalizing the negative charge across three oxygen atoms through resonance. colab.ws

This property is frequently exploited to convert alcohols, which possess a strongly basic and poor leaving group (hydroxide, -OH), into highly reactive electrophiles. colab.ws The reaction of an alcohol with a sulfonyl chloride in the presence of a base is a standard method for preparing sulfonate esters. researchgate.net Once formed, the sulfonate ester can readily undergo nucleophilic substitution or elimination reactions. colab.ws

Within this class, methyl sulfonate esters (methanesulfonates, or "mesylates") are among the most commonly used, alongside p-toluenesulfonates (tosylates) and trifluoromethanesulfonates (triflates). colab.ws Their utility lies in providing a reliable and effective method for activating alcohols, enabling a vast range of subsequent chemical transformations that are fundamental to the construction of complex molecules. researchgate.net The stability, ease of formation, and predictable reactivity of methyl sulfonate esters have cemented their position as indispensable tools in synthetic organic chemistry.

Table 1: Comparison of Common Sulfonate Esters

Sulfonate Ester Abbreviation Corresponding Sulfonyl Chloride Key Features
Methanesulfonate (B1217627) Ms Methanesulfonyl chloride (MsCl) Good leaving group, small steric footprint.
p-Toluenesulfonate Ts or Tos p-Toluenesulfonyl chloride (TsCl) Excellent leaving group, often crystalline.
Trifluoromethanesulfonate Tf Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) Extremely powerful leaving group, used for difficult substitutions.
Benzenesulfonate Bs Benzenesulfonyl chloride (BsCl) Good leaving group, properties intermediate between Ms and Ts.

Significance of Phenylethane Scaffolds in Chiral Chemistry

The phenylethane structural motif is a cornerstone of chiral chemistry, appearing in a wide array of molecules used for stereoselective synthesis. A chiral molecule is one that is non-superimposable on its mirror image, a property essential in pharmacology where different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. ethz.ch

The significance of the 1-phenylethane scaffold lies in its simple yet effective structure: a stereogenic carbon center bonded directly to both a phenyl group and a methyl group. This arrangement provides a well-defined three-dimensional environment that can influence the course of chemical reactions. Chiral molecules containing this scaffold are widely employed in several key roles:

Chiral Auxiliaries: An enantiomerically pure phenylethane-containing group can be temporarily attached to a non-chiral substrate to direct a subsequent reaction to produce a specific stereoisomer. ethz.ch After the reaction, the auxiliary is removed.

Chiral Resolving Agents: Racemic mixtures (50:50 mixtures of both enantiomers) can be separated by reacting them with a single enantiomer of a chiral resolving agent. (R)-1-Phenylethanesulfonic acid, the parent acid of the title compound, is a well-known example used to resolve racemic amino acids by forming diastereomeric salts that have different solubilities, allowing one to be crystallized preferentially. colab.ws

Chiral Building Blocks: Enantiomerically pure compounds containing the phenylethane scaffold, such as (S)-(-)-N-Methyl-1-phenylethylamine, serve as starting materials for the synthesis of more complex chiral molecules, including pharmaceuticals and agrochemicals. masterorganicchemistry.commsu.edu

The prevalence of this scaffold underscores its utility and reliability in transferring or inducing chirality, making it a fundamental component in the toolkit for asymmetric synthesis. researchgate.net

Overview of Methyl 1-Phenylethanesulfonate's Research Relevance in Asymmetric Transformations

The research relevance of this compound in asymmetric transformations is best understood by combining the principles of sulfonate ester reactivity with the established importance of the chiral phenylethane scaffold. An asymmetric transformation, or stereoselective synthesis, is a reaction that preferentially forms one stereoisomer over another. thieme-connect.com

Given that the primary function of a sulfonate ester is to act as an effective leaving group, an enantiomerically pure version of this compound is a potent chiral electrophile. researchgate.netrsc.org In such a molecule, the carbon atom attached to the sulfonate group is a stereocenter. Its reaction with a nucleophile would be a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com

Specifically, in a bimolecular nucleophilic substitution (S_N2) reaction, the nucleophile attacks the chiral carbon from the side opposite the methyl sulfonate leaving group. This results in a predictable inversion of the stereochemical configuration at that carbon center, a process known as Walden inversion. This transformation effectively transfers the chirality of the this compound to the newly formed product. The ability to form a new stereocenter with a defined configuration is a central goal of asymmetric synthesis.

While its parent sulfonic acid, 1-phenylethanesulfonic acid, is well-documented as a chiral resolving agent, the direct application of this compound as a chiral alkylating agent in major synthetic routes is not prominently featured in available research. However, the use of chiral sulfonate esters for the stereoselective synthesis of complex molecules is a recognized strategy. Therefore, the research relevance of this compound lies in its potential to serve as a valuable chiral building block for the stereospecific introduction of the 1-phenylethyl group, a key structural element in many biologically active compounds.

Table 2: Properties of this compound

Property Value
CAS Number 883835-57-2
Molecular Formula C₉H₁₂O₃S
Synonyms Benzenemethanesulfonic acid, α-methyl-, methyl ester; methyl 1-phenylethane-1-sulfonate
Predicted Boiling Point 337.1 ± 21.0 °C
Predicted Density 1.199 ± 0.06 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3S B11955274 Methyl 1-phenylethanesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 1-phenylethanesulfonate

InChI

InChI=1S/C9H12O3S/c1-8(13(10,11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

LYLZSPAGFLGQTN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)(=O)OC

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies for Methyl 1 Phenylethanesulfonate

Esterification Reactions for Methyl 1-Phenylethanesulfonate Synthesis

Esterification remains a fundamental method for synthesizing sulfonate esters. These reactions typically involve the condensation of a sulfonic acid or its derivative with an alcohol. eurjchem.com For this compound, this involves the reaction of a 1-phenylethanesulfonic acid precursor with methanol (B129727).

The direct esterification of 1-phenylethanesulfonic acid with methanol is analogous to the Fischer esterification of carboxylic acids. scienceready.com.au This method generally requires heating the sulfonic acid and an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The catalyst protonates the sulfonic acid, increasing its electrophilicity, while the excess alcohol helps to shift the reaction equilibrium toward the product side. The reaction is conducted under reflux to prevent the loss of volatile reactants and products. scienceready.com.au

The necessary precursor, 1-phenylethanesulfonic acid, can be prepared through methods like the sulfonation of ethylbenzene (B125841) or by reacting styrene (B11656) with thiourea (B124793) and subsequently oxidizing the intermediate. google.com The direct esterification process, while straightforward, often requires forcing conditions and careful removal of water to achieve high yields. A patent describing the esterification of other hydroxy sulfonic acids highlights the use of azeotropic distillation to remove water, a technique applicable here. google.com

To overcome the limitations of direct esterification, various catalytic methods have been developed, offering milder reaction conditions, higher yields, and improved selectivity. These can be broadly categorized into transition metal-catalyzed processes and organocatalytic methods.

Transition metal catalysis provides powerful and versatile routes to sulfonate esters. eurjchem.com These methods often utilize readily available starting materials and proceed under mild conditions. Indium-catalyzed sulfonylation of alcohols, for example, has shown broad applicability for various substrates, including those that are sterically hindered. eurjchem.comorganic-chemistry.org Other metals like copper, palladium, and iron have also been employed. Copper-assisted protocols can synthesize sulfonate esters from sodium sulfinates, while palladium and other metals can catalyze the insertion of sulfur dioxide surrogates in multicomponent reactions. nih.govresearchgate.net

These catalytic systems often proceed through the formation of a metal-sulfonyl intermediate, which then reacts with the alcohol. nih.gov The choice of metal, ligand, and reaction conditions is crucial for optimizing the yield and substrate scope.

Table 1: Examples of Transition Metal-Catalyzed Sulfonate Ester Synthesis

Catalyst/Metal Substrates General Reaction Key Features
Indium (In) Alcohols, Sulfonyl Chlorides General and efficient sulfonylation of various alcohols. eurjchem.comorganic-chemistry.org Excellent yields, applicable to sterically hindered substrates.
Copper (Cu) Hydroxypyridines, Sodium Sulfinates Copper-assisted sulfonylation. nih.gov Utilizes stable sulfinate salts instead of unstable sulfonyl chlorides.

This table is generated based on findings from multiple sources and represents a general overview of the field.

Organocatalysis has emerged as a powerful, metal-free alternative for sulfonate ester synthesis, aligning with the principles of green chemistry. N-Heterocyclic Carbenes (NHCs) have been successfully employed to catalyze the reaction between sulfonyl fluorides and a wide range of alcohols and phenols, producing sulfonate esters in high yields (49-99%). chemrxiv.orgchemrxiv.org The proposed mechanism suggests that the NHC acts as a Brønsted base, activating the alcohol through hydrogen bonding. chemrxiv.org

Another effective organocatalyst is 4-methylpyridine (B42270) N-oxide, which facilitates the amine-free sulfonylation of various alcohols at room temperature. organic-chemistry.org These methods avoid the use of potentially toxic and expensive transition metals, offering a more sustainable approach to synthesis.

Table 2: Organocatalytic Approaches to Sulfonate Esters

Organocatalyst Substrates Reaction Type Yields
N-Heterocyclic Carbene (NHC) Alcohols, Phenols, Sulfonyl Fluorides Silicon- and base-free SuFEx reaction. chemrxiv.orgchemrxiv.org 49-99%

This table synthesizes data on organocatalytic methods for sulfonate ester formation.

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of sulfonate ester synthesis, several green strategies have been developed to minimize environmental impact.

Electrochemical methods represent a significant advancement. rsc.orgrsc.org These processes can generate sulfonate esters from alkenes, alcohols, and a sulfur dioxide surrogate like potassium metabisulfite (B1197395) without the need for transition-metal catalysts or chemical oxidants. rsc.orgrsc.org Similarly, the electro-oxidation of phenols with sodium arenesulfinates provides a sustainable route to aryl sulfonate esters. eurjchem.comorganic-chemistry.org

Catalytic Approaches in Methyl Sulfonate Formation

Stereoselective Synthesis of Enantiopure this compound

The 1-phenylethanesulfonate structure contains a stereocenter at the carbon adjacent to the phenyl group and the sulfonate moiety. Accessing enantiomerically pure forms of this compound is crucial, particularly for applications in pharmaceuticals and materials science where specific stereoisomers often exhibit desired activities. In fact, enantiopure 1-phenylethanesulfonic acid is a known chiral resolving agent. iucr.org

The most direct strategy for synthesizing enantiopure this compound is to start with an enantiopure precursor. This involves the synthesis or resolution of 1-phenylethanesulfonic acid to obtain a single enantiomer, such as (R)-1-phenylethanesulfonic acid or (S)-1-phenylethanesulfonic acid. made-in-china.com Subsequent esterification with methanol proceeds without affecting the stereocenter, thus yielding the corresponding enantiopure methyl ester.

Alternative approaches focus on the stereoselective creation of the chiral center during the synthesis. This can be achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. nih.govthieme.de For instance, the alkylation of a metalated alkanesulfonate with a methylating agent is a key step where stereocontrol could be introduced. cdnsciencepub.com The development of halohydrin dehalogenases for the enantioselective synthesis of chiral building blocks also points toward the potential of biocatalysis in producing enantiopure intermediates that could be converted to the target molecule. rsc.org The synthesis of enantiopure oligomers using stereoselective reactions further highlights the advanced methodologies available for controlling stereochemistry in complex molecules. chemrxiv.orgnih.gov

Asymmetric Synthesis Approaches to the Chiral Center

Asymmetric synthesis, a cornerstone of modern organic chemistry, provides routes to enantiomerically enriched compounds by creating new chiral elements under the influence of a chiral feature. wikipedia.org In the context of this compound, the primary chiral center is the carbon atom attached to the phenyl and sulfonate groups. The synthesis of a specific enantiomer is crucial as biological systems often interact differently with each. nobelprize.org

Key approaches to establishing the stereochemistry at this center include:

Catalytic Asymmetric Hydrogenation: One of the most powerful methods involves the asymmetric hydrogenation of a prochiral precursor, such as an α,β-unsaturated sulfonate, using a chiral transition metal catalyst. Catalysts developed by researchers like Noyori and Knowles, often featuring rhodium or ruthenium complexed with chiral ligands (e.g., BINAP), can achieve high enantioselectivity in the reduction of double bonds or carbonyl groups. nobelprize.org For instance, the hydrogenation of a corresponding vinyl sulfonate or the reduction of a keto-sulfonate precursor using these chirally catalyzed reactions can yield the desired enantiomer with high purity. nobelprize.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. wikipedia.org For example, a chiral precursor like (R)- or (S)-1-phenylethanol can be converted to the target sulfonate. The alcohol is first activated, often by conversion to a leaving group (e.g., a halide or tosylate), followed by nucleophilic substitution with a sulfite (B76179) source and subsequent methylation. This pathway effectively transfers the chirality of the starting alcohol to the final sulfonate ester product.

Use of Chiral Auxiliaries: A prochiral substrate can be temporarily attached to a chiral auxiliary, which directs a subsequent stereoselective reaction. After the desired chiral center is formed, the auxiliary is removed. This method allows for stoichiometric control over the asymmetric induction. slideshare.net

These methods represent fundamental strategies to produce specific enantiomers of this compound, avoiding the formation of racemic mixtures that would require subsequent resolution. wikipedia.org

Enzymatic Deracemization Techniques for Related Phenylethane Structures

Enzymatic methods offer highly selective and environmentally benign alternatives for obtaining enantiopure compounds. Deracemization, the conversion of a racemate into a single enantiomer, is an ideal process for achieving 100% theoretical yield. Chemoenzymatic deracemization has been effectively applied to 1-phenylethanol (B42297) and its derivatives, which are direct precursors to the chiral backbone of this compound. nih.govresearchgate.net

A prominent technique involves a one-pot process that combines a non-selective oxidation with a highly selective enzymatic reduction. nih.govresearchgate.netrsc.org In this system, a racemic mixture of 1-phenylethanols is subjected to an oxidizing agent, such as manganese oxide, which converts the alcohol to the corresponding achiral ketone (acetophenone). nih.gov This ketone is then stereoselectively reduced by an alcohol dehydrogenase (ADH) enzyme to yield a single enantiomer of the alcohol, typically the (R)-enantiomer, with very high enantiomeric excess (ee). nih.govresearchgate.net

A key innovation in this field is the use of compartmentalization to overcome the incompatibility between the chemical oxidant and the enzyme. nih.govrsc.org The oxidation reaction is carried out in a separate compartment, such as a polydimethylsiloxane (B3030410) (PDMS) thimble, from which the resulting ketone diffuses into the main reaction vessel containing the enzyme and its cofactors for the asymmetric reduction. nih.govresearchgate.net This strategy prevents the deactivation of the enzyme by the oxidant.

Table 1: Chemoenzymatic Deracemization of Substituted 1-Phenylethanols

Racemic SubstrateProductYieldEnantiomeric Excess (ee)
1-Phenylethanol(R)-1-Phenylethanol96%>99%
1-(p-Tolyl)ethanol(R)-1-(p-Tolyl)ethanol93%>99%
1-(4-Chlorophenyl)ethanol(R)-1-(4-Chlorophenyl)ethanol91%>99%

This data is based on a chemoenzymatic process coupling manganese oxide-driven oxidation with enzymatic reduction. nih.govresearchgate.net

Crystallization-Induced Asymmetric Transformation Methodologies

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique for deracemizing a racemic compound. researchgate.net This method relies on the combination of two key processes occurring simultaneously in solution: the crystallization of one diastereomer from a pair and the continuous equilibration (racemization or epimerization) of the diastereomers remaining in the solution. researchgate.netsci-hub.se This dynamic process can theoretically convert an entire racemic mixture into a single, pure enantiomer, achieving yields close to 100%. epo.org

The process for a compound like 1-phenylethanesulfonic acid would typically involve these steps:

Diastereomer Formation: The racemic sulfonic acid is reacted with a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. These salts have different physical properties, including solubility. google.com

Selective Crystallization: Conditions (solvent, temperature) are chosen under which one of the diastereomeric salts is significantly less soluble and crystallizes out of the solution.

In-situ Equilibration: A racemization agent or condition is applied that continuously converts the more soluble diastereomer in the solution back into an equilibrium mixture of both diastereomers. This ensures that the concentration of the less soluble, crystallizing diastereomer is constantly replenished. researchgate.netepo.org

Isolation: The crystallized, diastereomerically pure salt is isolated by simple filtration. The chiral resolving agent is then cleaved to yield the desired enantiomerically pure sulfonic acid, which can be subsequently esterified to this compound.

This method has been successfully applied to resolve compounds like D-p-hydroxyphenylglycine using sulfonate salts as part of the diastereomeric pair, highlighting the applicability of this strategy to sulfonate-containing molecules. tandfonline.com The key to a successful CIAT process is finding the right combination of resolving agent and solvent system that allows for both efficient crystallization of one diastereomer and rapid racemization of the other in the liquid phase. google.com

Synthesis of Derivatized Methyl 1-Phenylethanesulfonates

Strategies for Functional Group Modification on the Phenyl Moiety

The aromatic phenyl ring of this compound is amenable to various functional group modifications through electrophilic aromatic substitution. The ethylsulfonate group is an alkyl substituent on the benzene (B151609) ring, which generally acts as an ortho-, para-director and a weak activator for electrophilic substitution reactions. Standard synthetic protocols can be employed to introduce a wide range of functional groups, thereby creating a library of derivatized analogs.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

ReactionReagentsPotential Products (Major Isomers)
Nitration HNO₃, H₂SO₄Methyl 1-(4-nitrophenyl)ethanesulfonate, Methyl 1-(2-nitrophenyl)ethanesulfonate
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Methyl 1-(4-bromophenyl)ethanesulfonate, Methyl 1-(4-chlorophenyl)ethanesulfonate
Friedel-Crafts Acylation RCOCl, AlCl₃Methyl 1-(4-acetylphenyl)ethanesulfonate (where R=CH₃)
Friedel-Crafts Alkylation RCl, AlCl₃Methyl 1-(4-alkylphenyl)ethanesulfonate
Sulfonation Fuming H₂SO₄Methyl 1-(4-sulfophenyl)ethanesulfonate

These reactions allow for the synthesis of a diverse array of derivatives. The introduction of functional groups like nitro (-NO₂) or carbonyl (-COCH₃) provides handles for further chemical transformations, such as reduction to an amine or subsequent elaboration of the acyl group, respectively.

Synthesis of Analogs with Modified Sulfonate Ester Linkages

The ester portion of this compound can be readily modified by starting with 1-phenylethanesulfonyl chloride and reacting it with different alcohols. This approach allows for the synthesis of a wide range of sulfonate esters with varying alkyl or aryl groups, which can alter the compound's physical and chemical properties.

The general synthetic route involves the reaction of the sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. organic-chemistry.org Research has demonstrated the synthesis of various esters of 1-phenylethanesulfonic acid. For example, the synthesis of ethyl and neopentyl esters has been reported through the α-metallation and subsequent alkylation of the corresponding parent toluenesulfonate (B8598656) or methanesulfonate (B1217627) esters. cdnsciencepub.com

Table 3: Synthesis of Various 1-Phenylethanesulfonate Esters

Ester ProductStarting MaterialsYieldReference
Ethyl 1-phenylethanesulfonateEthyl α-toluenesulfonate, methyl iodide, n-butyllithium79% cdnsciencepub.com
Neopentyl 1-phenylethanesulfonateNeopentyl methanesulfonate, benzyl (B1604629) chloride, potassium hydride73% cdnsciencepub.com

This modular approach enables the creation of a diverse library of sulfonate esters. Furthermore, modern methods for sulfonate ester synthesis, such as indium-catalyzed sulfonylation of alcohols or electro-oxidative coupling of phenols and sodium arenesulfinates, could be adapted to expand the scope of accessible analogs. organic-chemistry.org

Multi-Component and Cascade Reactions Incorporating the Sulfonate Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. mdpi.comrsc.org Similarly, cascade reactions involve sequential transformations where the functionality formed in one step is the substrate for the next, all under the same reaction conditions. nih.gov

While specific MCRs for this compound are not extensively documented, the principles can be applied to design novel synthetic routes. The sulfonate group can be incorporated through a starting material bearing a sulfonyl-containing reactive group. For example, a three-component cascade reaction has been reported for the synthesis of sulfone derivatives by reacting olefins with quinoxalin-2(1H)-one and a sodium sulfonate salt, using an oxidant like potassium persulfate. mdpi.com

A hypothetical MCR for a derivative could involve:

Reactant A: A vinylsulfonate derived from 1-phenylethanesulfonic acid.

Reactant B: An amine.

Reactant C: An isocyanide.

This could potentially proceed via a reaction akin to the Ugi or Passerini reaction, where the components assemble in one pot to create a complex, multifunctional molecule incorporating the 1-phenylethanesulfonate scaffold. The development of such reactions would represent a significant advancement, enabling rapid access to novel and structurally diverse derivatives in a highly convergent fashion. mdpi.comnih.gov

Mechanistic Studies and Reactivity Profiles of Methyl 1 Phenylethanesulfonate

Investigations into the Reactivity of the Methyl Sulfonate Group

The methyl sulfonate moiety of Methyl 1-phenylethanesulfonate presents a primary site for nucleophilic attack. The reactivity at this site is largely dictated by the nature of the attacking nucleophile, the solvent, and the reaction conditions, which together determine the operative mechanistic pathway.

Nucleophilic Substitution Pathways (SN1, SN2) at the Ester Carbon

Nucleophilic substitution at the ester's methyl carbon involves the displacement of the 1-phenylethanesulfonate anion by a nucleophile. The two principal mechanisms for this transformation are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

The SN2 mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. dalalinstitute.com This pathway is highly sensitive to steric hindrance at the reaction center. masterorganicchemistry.comyoutube.com Given that the electrophilic site is a methyl group, which is sterically unhindered, the SN2 pathway is strongly favored. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

In contrast, the SN1 mechanism proceeds through a two-step process initiated by the formation of a carbocation intermediate. masterorganicchemistry.comucsd.edu This pathway is favored for substrates that can form stable carbocations (e.g., tertiary alkyl halides). masterorganicchemistry.com The formation of a methyl carbocation is highly energetically unfavorable, making the SN1 mechanism non-viable at the methyl ester carbon of this compound. lumenlearning.com

Table 1: Comparison of SN1 and SN2 Reaction Characteristics at the Methyl Ester Carbon

Feature SN1 Mechanism SN2 Mechanism Relevance to this compound
Kinetics Unimolecular (Rate = k[Substrate]) Bimolecular (Rate = k[Substrate][Nucleophile]) Reaction at the methyl group will show second-order kinetics. masterorganicchemistry.com
Mechanism Two steps, carbocation intermediate One concerted step, transition state A single-step, concerted reaction is expected. solubilityofthings.com
Substrate Favored for tertiary > secondary Favored for methyl > primary > secondary The methyl group strongly favors the SN2 pathway. masterorganicchemistry.com
Stereochemistry Racemization Inversion of configuration Not applicable at the achiral methyl carbon, but crucial for the chiral center.
Nucleophile Weak nucleophiles are effective Strong nucleophiles are required Stronger nucleophiles will accelerate the reaction.
Leaving Group Good leaving group required Good leaving group required The 1-phenylethanesulfonate is a good leaving group, stabilized by resonance. solubilityofthings.com

Solvolysis Mechanisms of this compound

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. vedantu.com The mechanism of solvolysis can be elucidated using tools like the extended Grunwald-Winstein equation, which relates the reaction rate to the solvent's ionizing power (Y) and its nucleophilicity (N). beilstein-journals.orgbeilstein-journals.org The equation is given by:

log(k/k₀) = lN + mY

Here, l represents the sensitivity of the reaction to solvent nucleophilicity, and m represents the sensitivity to solvent ionizing power. beilstein-journals.org For this compound, solvolysis can occur at either the methyl carbon or the benzylic carbon, with the pathway being highly dependent on the solvent system.

When considering solvolysis at the methyl group, an associative SN2-type mechanism is anticipated. This would be characterized by a high sensitivity to solvent nucleophilicity (l value > 1) and a moderate sensitivity to solvent ionizing power (m value < 1). beilstein-journals.orgnih.gov Solvents with high nucleophilicity, such as aqueous ethanol (B145695) or methanol (B129727), would facilitate this pathway.

Conversely, solvolysis at the secondary benzylic carbon could have significant SN1 character, especially in highly ionizing, poorly nucleophilic solvents (e.g., trifluoroethanol). psu.eduoup.com This pathway proceeds through a resonance-stabilized benzylic carbocation and would be characterized by a high m value and a low l value. oup.com Studies on similar benzylic tosylates have shown that the mechanism can shift from SN2 to SN1 as the solvent becomes more ionizing and less nucleophilic. psu.eduresearchgate.net

Table 2: Predicted Solvolysis Behavior in Different Solvent Types

Solvent Type Key Properties Expected Dominant Mechanism Site of Attack
Polar Protic (e.g., H₂O, EtOH) High Y, High N SN2 / Borderline SN1 Competition between methyl and benzylic carbons.
Polar Aprotic (e.g., DMSO, DMF) Moderate Y, High N SN2 Favors attack at the less hindered methyl carbon. lumenlearning.com
Nonpolar (e.g., Toluene) Low Y, Low N Very slow reaction Reaction is generally disfavored.
Highly Ionizing (e.g., TFE, HCOOH) High Y, Low N SN1-like Favors attack at the benzylic carbon via a carbocation intermediate. psu.edu

Elucidation of Elimination Reaction Pathways

Elimination reactions, which compete with nucleophilic substitution, involve the removal of a proton and a leaving group from adjacent carbons to form an alkene. masterorganicchemistry.com For this compound, β-elimination would involve the removal of the methyl sulfonate group and a proton from the benzylic carbon, yielding styrene (B11656). This can occur via the E1 (Elimination Unimolecular) or E2 (Elimination Bimolecular) pathway.

The E2 mechanism is a concerted process requiring a strong base to abstract the β-proton simultaneously with the departure of the leaving group. lumenlearning.com The reaction rate depends on the concentration of both the substrate and the base. This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) which are poor nucleophiles and thus minimize competing SN2 reactions.

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: formation of a carbocation. lumenlearning.com In a subsequent fast step, a weak base (often the solvent) removes a proton from the adjacent carbon. cutm.ac.in This pathway is favored under conditions that promote carbocation formation, such as the use of a polar protic solvent, heat, and the absence of a strong base. Given that this compound can form a stable, resonance-stabilized benzylic carbocation, the E1 pathway is a likely competitor to SN1 reactions, particularly at higher temperatures. masterorganicchemistry.com

Mechanistic Probes for Transformations Involving the Chiral Center

The presence of a stereocenter at the benzylic carbon allows for the study of the stereochemical outcomes of reactions, providing deep mechanistic insights.

Stereochemical Retention and Inversion in Substitutions

When nucleophilic substitution occurs at the chiral benzylic carbon, the stereochemistry of the product is a direct indicator of the operative mechanism.

An SN2 reaction at this center proceeds via a backside attack, where the nucleophile approaches from the side opposite to the sulfonate leaving group. masterorganicchemistry.comcutm.ac.in This leads to a predictable inversion of configuration at the chiral center, a phenomenon known as Walden inversion. cutm.ac.in

An SN1 reaction , by contrast, proceeds through an achiral, planar carbocation intermediate. ucsd.edulibretexts.org The nucleophile can then attack this intermediate from either face with roughly equal probability. This results in a mixture of both inversion and retention of configuration, leading to a largely racemized product. ucsd.edu While complete racemization is the theoretical outcome, sometimes slight net inversion is observed due to the formation of an "ion pair," where the departing leaving group temporarily shields one face of the carbocation. vedantu.com

Table 3: Stereochemical Outcomes of Substitution at the Chiral Center

Mechanism Intermediate Stereochemical Result Conditions
SN2 Trigonal bipyramidal transition state Inversion of configuration Strong nucleophile, polar aprotic solvent
SN1 Planar carbocation Racemization (Inversion + Retention) Weak nucleophile, polar protic solvent, heat

Racemization Mechanisms and Kinetic Studies

Racemization is the process by which an enantiomerically pure or enriched sample converts into a 1:1 mixture of both enantiomers, losing its optical activity. rsc.org For this compound, racemization can occur through a reversible SN1-type mechanism without the net consumption of the substrate.

The key step is the heterolytic cleavage of the carbon-oxygen bond to form a resonance-stabilized, planar benzylic carbocation and a sulfonate anion. acs.org This intermediate is achiral. If the sulfonate anion re-attacks the carbocation before another nucleophile does, it can do so from either face, leading to the formation of both the original enantiomer and its mirror image. cardiff.ac.uk Over time, this reversible process results in a racemic mixture.

Kinetic studies are essential for understanding the rate and energy barrier of racemization. springernature.com Techniques such as polarimetry, which measures the change in optical rotation over time, or chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify the enantiomers, are commonly employed. acs.orgspringernature.com The rate of racemization provides information on the stability of the carbocation intermediate and the facility of leaving group departure. For chiral sulfonic acids and their derivatives, configurational stability can be high, with some compounds requiring elevated temperatures to undergo racemization at a significant rate. acs.org

Table 4: Proposed Mechanism for Racemization of this compound

Step Process Description Stereochemical Consequence
1 Ionization The C-O bond breaks heterolytically, forming a planar, achiral benzylic carbocation and a sulfonate anion. Loss of chirality.
2 Recombination The sulfonate anion attacks the carbocation intermediate. Attack can occur from either the top or bottom face. Formation of a 50:50 mixture of R and S enantiomers.
Overall Equilibration The reversible ionization and recombination lead to a racemic mixture over time. Complete loss of optical activity.

Catalytic Activation and Reactivity Enhancement

The sulfonate moiety in this compound is an excellent leaving group, rendering the molecule susceptible to nucleophilic substitution and elimination reactions. Catalysis provides a powerful tool to control and enhance this inherent reactivity, enabling transformations that might otherwise be sluggish or unselective.

Transition metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds, with sulfonate esters emerging as effective electrophiles, often serving as alternatives to organohalides. eurjchem.com While specific studies on this compound are not extensively documented, the general reactivity of sulfonate esters in this context provides a strong framework for understanding its potential transformations. eurjchem.commdpi.com

These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com In the case of this compound, a low-valent transition metal complex (e.g., of Palladium, Nickel, or Rhodium) could initiate the cycle via oxidative addition into the C-O bond of the sulfonate ester. This step is often rate-determining and can be challenging compared to the activation of aryl or vinyl sulfonates. However, the benzylic nature of the carbon in this compound may facilitate this process.

Subsequent steps involve transmetalation with an organometallic nucleophile (e.g., an organoboron, -zinc, or -tin compound) followed by reductive elimination to yield the cross-coupled product and regenerate the active catalyst. mdpi.com These transformations highlight the versatility of sulfonate esters as substrates in modern synthetic chemistry. eurjchem.com

Table 1: Representative Transition Metal-Catalyzed Reactions of Sulfonate Esters This table presents examples for the general class of sulfonate esters to illustrate potential reactivity.

Reaction Type Catalyst System Substrate Class Product Type Ref.
Suzuki Coupling Pd(OAc)₂ / Ligand Aryl/Vinyl Sulfonates Biaryls / Styrenes mdpi.com
Negishi Coupling NiCl₂(dppe) Alkyl Sulfonates Alkylated Arenes eurjchem.com
Sonogashira Coupling Pd(PPh₃)₄ / CuI Aryl Sulfonates Aryl Alkynes mdpi.com
Buchwald-Hartwig Pd₂(dba)₃ / Ligand Aryl Sulfonates Aryl Amines eurjchem.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis, often providing unique reactivity and selectivity. While the application of organocatalysis to directly modulate the reactivity of the sulfonate group in this compound is a developing area, established principles allow for informed predictions. For instance, chiral phosphoric acids or squaramides, acting as Brønsted acid catalysts, could protonate the sulfonate oxygen atoms. This would increase the electrophilicity of the sulfur atom or the adjacent carbon atom, activating the molecule for attack by weak nucleophiles.

Recent advancements have seen organocatalysis used for the asymmetric α-sulfenylation of azlactones and N-H insertion reactions of sulfoxonium ylides, demonstrating the power of this approach in controlling reactivity and stereochemistry in sulfur-containing compounds. acs.orgnih.gov In the context of this compound, a chiral organocatalyst could potentially differentiate between the enantiotopic faces of the molecule or control the stereochemical outcome of a substitution or elimination reaction, leading to enantioenriched products. The development of such organocatalytic systems remains an area of significant interest. acs.org

Theoretical and Computational Analysis of Reaction Mechanisms

Computational chemistry provides profound insights into reaction mechanisms that are often difficult to probe experimentally. For a molecule like this compound, theoretical studies are crucial for understanding the delicate balance between competing reaction pathways.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometry and energetics of transition states and intermediates. ias.ac.in For sulfonate esters, a central mechanistic question is whether nucleophilic substitution at the sulfur atom proceeds through a concerted, single-transition-state mechanism (similar to an SN2 reaction) or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. acs.orgresearchgate.net

Computational studies on the hydrolysis of aryl sulfonates have often suggested a concerted pathway, challenging earlier interpretations of experimental data that pointed towards a stepwise mechanism. ox.ac.uk These studies calculate the energies of potential intermediates and transition states, finding that the proposed pentacoordinate sulfurane species are often not true, thermodynamically stable intermediates but rather points on a continuous reaction coordinate. researchgate.netox.ac.uk

For this compound, the situation is more complex. Besides substitution at the sulfur atom, reactions can occur at the α-carbon. DFT calculations would be invaluable for comparing the activation barriers of several competing pathways:

Substitution at Sulfur: A concerted (SN2-type) attack of a nucleophile on the sulfur atom.

Substitution at Carbon: Both SN1 (via a stable benzylic carbocation) and SN2 (at a secondary carbon) mechanisms are plausible.

Elimination: E1 and E2 pathways to form styrene are also likely competitors.

DFT and time-dependent DFT (TD-DFT) calculations can also elucidate the electronic structure and help assign electronic spectra, providing a deeper understanding of the molecule's properties. ias.ac.inrsc.org

Table 2: Computationally Analyzed Parameters in Sulfonate Ester Reactions This table shows typical parameters investigated for related sulfonate esters to understand reaction mechanisms.

Parameter Method System Studied Finding Ref.
Transition State Geometry DFT Aryl Sulfonate Hydrolysis Concerted pathway with an early transition state. ox.ac.uk
Activation Energy (ΔG‡) DFT Aryl Sulfonate Hydrolysis No evidence for a stable pentavalent intermediate. researchgate.net
Isotope Effects DFT Elimination Reactions Helps distinguish between E2 and E1cB pathways. researchgate.net
NBO Analysis DFT/B3LYP Oxyma-Sulfonate Esters Analyzes charge distribution and intramolecular charge transfer. ias.ac.in

An energy landscape, or potential energy surface (PES), is a conceptual and computational map that represents the energy of a molecular system as a function of its geometry. researchgate.net By mapping this landscape, chemists can visualize the entire course of a reaction, identifying the most favorable pathways (valleys), transition states (saddle points), and any stable or metastable intermediates (local minima). researchgate.net

For this compound, an energy landscape analysis would be particularly illuminating due to the multiple, closely related mechanistic possibilities. By computing the free energy surface for its reaction with a given nucleophile, one could directly compare the energetic profiles of the competing SN1, SN2, E1, and E2 pathways. This analysis can unravel hidden intermediates and provide a clear, quantitative distinction between borderline mechanisms. researchgate.net

Such a study would involve calculating the energy at numerous points along the reaction coordinates corresponding to each pathway. The resulting landscape would reveal which mechanism is kinetically and thermodynamically favored under specific conditions, explaining the observed product distribution and providing a predictive framework for controlling the reaction's outcome. The interpretation of experimental data, which can sometimes be ambiguous, is greatly clarified when viewed through the lens of a computationally generated energy landscape. acs.orgox.ac.uk

Applications of Methyl 1 Phenylethanesulfonate in Asymmetric Synthesis

Role as a Chiral Resolving Agent in Optical Resolution

The classical method of separating enantiomers from a racemic mixture often involves the use of a chiral resolving agent. This technique relies on the reaction of the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. 1-Phenylethanesulfonic acid is a notable resolving agent employed for this purpose, particularly for the resolution of racemic bases like amino acids. nih.gov

Diastereomeric Salt Formation for Chiral Resolution

The process of chiral resolution using 1-phenylethanesulfonic acid begins with the formation of diastereomeric salts. When a racemic base, for instance, a racemic amino acid, is treated with an enantiomerically pure form of 1-phenylethanesulfonic acid (e.g., the (R)-enantiomer), two diastereomeric salts are formed. The differing spatial arrangements of these salts lead to distinct crystalline structures and intermolecular interactions, which in turn results in different solubilities in a given solvent.

A prominent example of this application is the resolution of DL-p-hydroxyphenylglycine, a crucial component in the synthesis of semisynthetic penicillins and cephalosporins. nih.gov The (R)-enantiomer of 1-phenylethanesulfonic acid selectively forms a less soluble diastereomeric salt with the D-isomer of the amino acid. This difference in solubility allows the salt of the D-p-hydroxyphenylglycine to preferentially crystallize from the solution, enabling its separation with a high degree of enantiomeric excess.

The effectiveness of the separation is contingent on the difference in the free energies of formation of the diastereomeric salt pairs, which dictates their relative solubilities. The less soluble salt is preferentially crystallized and separated by filtration, after which the pure enantiomer of the original compound can be recovered by breaking the salt, typically through acidification or basification.

Reciprocal Resolution and Solvent Effects on Selectivity

The choice of solvent is a critical parameter that can profoundly influence the efficiency and even the outcome of a chiral resolution process. The interactions between the solvent molecules and the diastereomeric salt ions, such as hydrogen bonding and dipole-dipole interactions, can alter the solubility of each diastereomer differently. An ideal solvent will maximize the solubility difference between the two diastereomers, thereby leading to a higher yield and greater enantiomeric purity of the less soluble salt upon crystallization.

Research on the resolution of racemic leucine using (S)-1-phenylethanesulfonic acid has demonstrated the dramatic effect of the solvent system on the resolution outcome. The selectivity of the crystallization can be reversed depending on the solvent used. For instance, crystallization from an acetonitrile-methanol mixture may yield the salt of one enantiomer as the less soluble form, while using an acetonitrile-water mixture could cause the salt of the opposite enantiomer to become the less soluble one. This phenomenon highlights that the solvent can control which enantiomer is isolated, making solvent screening a crucial step in developing a resolution process.

The influence of the solvent and temperature on the thermodynamics of chiral resolution is a key area of study for optimizing these separations. The solubility of diastereomeric salts is temperature-dependent, and this property can be exploited through fractional crystallization to achieve very high levels of enantiomeric purity.

Derivatives of Methyl 1-Phenylethanesulfonate as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. While sulfur-based chiral auxiliaries, such as Ellman's sulfinamide and camphorsultam, are well-established and widely used in asymmetric synthesis, the application of derivatives of this compound specifically as chiral auxiliaries is not well-documented in the reviewed scientific literature. mdpi.comwikipedia.org The primary role of 1-phenylethanesulfonic acid appears to be as a chiral resolving agent or as a chiral Brønsted acid catalyst rather than as a covalently-bound chiral auxiliary scaffold. nih.gov

Design and Synthesis of Chiral Auxiliaries Derived from the Sulfonate Scaffold

The design of a chiral auxiliary is critical for its effectiveness. A successful auxiliary must be easily attached to the substrate, effectively control the stereochemistry of the reaction, and be readily removable under mild conditions without causing racemization of the product. researchgate.net Common strategies involve attaching the auxiliary to the substrate via an amide or ester linkage.

While there is extensive literature on the design and synthesis of various chiral auxiliaries, including those with sulfonate or sulfonamide functionalities, specific examples derived directly from the this compound scaffold for the purpose of acting as a traditional chiral auxiliary are not readily found. Research in this area has largely focused on other scaffolds, such as those derived from amino alcohols (e.g., oxazolidinones) or from 1-phenylethylamine, which can be converted into chiral sulfonamides. nih.gov

Influence of Chiral Auxiliaries on Diastereoselective Reactions

The core function of a chiral auxiliary is to create a chiral environment around the reaction center of the substrate, thereby directing the approach of a reagent from a specific face. This steric hindrance or electronic influence leads to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is a measure of the auxiliary's effectiveness.

Given the lack of specific examples of this compound-derived auxiliaries in the literature, a discussion of their direct influence on diastereoselective reactions is not possible. The broader class of chiral sulfonamides has been used to influence reactions such as reductions, cyclizations, and additions, but these are not derivatives of the specific compound . nih.gov

Advanced Spectroscopic and Computational Characterization for Academic Research

Spectroscopic Methodologies for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and mechanistic study of organic molecules. For a chiral compound like Methyl 1-phenylethanesulfonate, advanced NMR strategies, including isotopic labeling and multidimensional techniques, are invaluable.

Isotopic labeling is a powerful strategy to trace the fate of specific atoms during a chemical reaction, providing unambiguous mechanistic details. In the context of this compound, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) can be strategically incorporated to study reaction pathways, such as nucleophilic substitution or elimination, where the sulfonate group is an excellent leaving group. eurjchem.comnih.gov

For instance, ¹⁸O labeling of the sulfonate oxygens can be used to distinguish between S-O bond cleavage and C-O bond cleavage in substitution reactions. By analyzing the ¹⁸O content of the products and the leaving group via mass spectrometry or the subtle isotopic shifts in NMR, the exact bond-breaking and bond-making steps can be clarified.

Similarly, ¹³C labeling at the chiral center (C1 of the ethyl chain) or the methyl group can be used in conjunction with ¹H-¹³C correlation NMR experiments to monitor stereochemical changes. For example, in a substitution reaction, tracking the configuration at a ¹³C-labeled chiral center can definitively prove whether the mechanism proceeds with inversion (as in an Sₙ2 reaction) or racemization. Exchange NMR spectroscopy (EXSY) on isotopically labeled samples can also be employed to detect and characterize short-lived reaction intermediates that are otherwise invisible in standard spectra. ru.nl

Table 1: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

IsotopePosition of LabelMechanistic QuestionAnalytical Method
¹⁸OSulfonate OxygensDistinguishing C-O vs. S-O bond cleavageMass Spectrometry, NMR
¹³CC1 (Chiral Center)Determining stereochemical outcome (inversion/retention/racemization)¹³C NMR, Polarimetry
²HC2 (Methyl Group)Probing kinetic isotope effects in elimination reactionsKinetic Analysis, NMR
¹³CMethoxy (B1213986) CarbonTracing the methyl group in trans-esterification reactions¹H-¹³C HSQC NMR

This table is illustrative of how isotopic labeling could be applied; specific experimental data for this compound is not publicly available.

While 1D NMR provides fundamental information, 2D NMR techniques are essential for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules or mixtures. conicet.gov.ar For this compound, several 2D NMR experiments would be routinely applied for full characterization.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals ¹H-¹H coupling networks, allowing for the mapping of connections between adjacent protons. For this molecule, it would clearly show the correlation between the methoxy protons and no other protons, the quartet of the methine proton (H1) with the doublet of the methyl protons (H2), and the couplings within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. conicet.gov.ar It is instrumental in assigning each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. For example, it would show correlations from the methoxy protons to the sulfonate sulfur (via the oxygen) and from the methine proton (H1) to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. For this compound, NOESY could reveal through-space interactions between the methoxy group protons and the phenyl ring protons, helping to define the rotational position of the sulfonate group relative to the phenylethyl moiety.

When analyzing enantiomeric composition, chiral derivatizing agents, such as Mosher's acid or camphorsulfonic acid, can be used to convert the enantiomers into diastereomers, which can then often be distinguished and quantified by high-resolution NMR due to their different chemical environments. fordham.edu

Crystallographic Studies for Molecular and Supramolecular Structure

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and absolute stereochemistry. veranova.comcarleton.edu

For a chiral molecule like this compound, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining its absolute configuration. veranova.com Provided that a suitable single crystal of an enantiomerically pure sample can be grown, SCXRD analysis can unambiguously establish the R or S configuration at the stereocenter. The technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal structure. carleton.edu The resulting diffraction data allows for the calculation of the Flack parameter, which confirms whether the correct enantiomer has been modeled. rsc.org This method is crucial for validating the results of asymmetric synthesis or chiral separations.

Table 2: Hypothetical Crystallographic Data for (R)-Methyl 1-phenylethanesulfonate

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁A common non-centrosymmetric space group for chiral molecules.
a, b, c (Å)8.5, 12.1, 9.3Unit cell dimensions.
β (°)105.2Unit cell angle.
Z4Number of molecules in the unit cell.
Flack Parameter~0.0(1)Indicates the correct absolute configuration has been determined.

Note: This data is illustrative and not based on a published crystal structure of this specific compound. It represents typical values for a small organic molecule.

Even in the solid state, flexible molecules can exist in different conformations. The structure of this compound features several rotatable single bonds, including the C(phenyl)-C(ethyl), C-S, and S-O bonds. Crystallographic studies can reveal the preferred conformation adopted by the molecule to optimize its packing in the crystal lattice. nih.gov

Computational modeling, using methods like Density Functional Theory (DFT), can be used to calculate the energies of different possible conformers (e.g., staggered vs. eclipsed orientations around the key bonds). nih.gov Comparing the computationally determined low-energy conformers with the experimentally observed crystal structure can reveal whether the solid-state conformation is the global minimum energy structure or a higher energy conformer stabilized by crystal packing forces. nih.govasianpubs.org Studies on similar flexible sulfonate esters have shown that multiple distinct conformations can sometimes co-exist within the same crystal, highlighting the complexity of their solid-state behavior. nih.govacs.org

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. eurjchem.com For this compound, these interactions would include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the C-H groups (from the phenyl and ethyl parts) and the electronegative sulfonate oxygen atoms are expected to be a significant factor in the crystal packing. iucr.orgiucr.org

π-π Stacking: The phenyl rings can interact with each other in either a face-to-face or offset stacking arrangement, contributing to the stability of the lattice.

Analysis of the crystal structure reveals the specific motifs formed by these interactions, such as chains, sheets, or more complex three-dimensional networks. Understanding these packing effects is critical, as they can influence physical properties like melting point and solubility. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within the crystal, providing a detailed picture of the packing environment. asianpubs.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules at an atomic level. For a chiral sulfonate ester like this compound, these methods could offer deep insights into its behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For sulfonate esters, DFT calculations are often employed to understand reaction mechanisms, such as hydrolysis. rsc.orgrsc.org These studies can calculate the energies of reactants, transition states, and products to predict the most likely reaction pathways. acs.org For example, research on aryl benzenesulfonates has used DFT to support experimental findings, suggesting that their hydrolysis can proceed through a stepwise mechanism involving a pentavalent intermediate, rather than a simple concerted process. rsc.orgrsc.org DFT can also be used to optimize molecular geometries and predict spectroscopic data, which can then be compared with experimental results from techniques like NMR to confirm structural assignments. ksu.edu.saias.ac.in

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the conformational flexibility of molecules like this compound, which contains rotatable bonds. researchgate.net Studies on similar phenyl derivatives show that MD simulations can reveal how the molecule flexes and what its preferred shapes (conformers) are in solution. nih.govacs.org These simulations track the trajectories of atoms, providing a dynamic picture of the molecule's behavior that is not available from static experimental structures. frontiersin.org The information from MD simulations is crucial for understanding how the molecule's shape influences its interactions and reactivity. researchgate.net

In Silico Modeling of Stereoselectivity and Enantiomeric Excess

In silico (computational) modeling is essential for studying stereoselectivity, a key aspect of chiral molecules like this compound. Computational methods, including DFT, can be used to model the interactions of different enantiomers with other chiral molecules or catalysts. For instance, in palladium-catalyzed asymmetric reactions, DFT calculations have been performed to understand the origin of enantioselectivity in the formation of chiral sulfonates. researchgate.net By calculating the energy barriers for the reaction pathways leading to different stereoisomers, researchers can predict which enantiomer is likely to be formed in excess. These theoretical predictions of enantiomeric excess can guide the design of new stereoselective syntheses. researchgate.netdiva-portal.org

Due to the absence of specific data and research findings for this compound in the provided search results, no data tables or more detailed discussions can be accurately generated.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

Current research is actively exploring innovative and more efficient methods for the synthesis of sulfonate esters, including methyl 1-phenylethanesulfonate. A key area of investigation is the development of novel synthetic pathways that offer improved yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods. uchicago.edu

One promising approach involves the gold(III)-catalyzed functionalization of aromatic C-H bonds with primary alcohol sulfonate esters. uchicago.edu This method allows for the direct construction of C-C bonds under relatively mild conditions, offering an alternative to harsh Friedel-Crafts reactions. uchicago.edu For instance, the reaction of pentamethylbenzene (B147382) with n-butyl triflate catalyzed by AuCl3/3AgOTf has been shown to produce the linear product in good yield. uchicago.edu Further research in this area could lead to the development of highly efficient and selective methods for the synthesis of a wide range of sulfonate esters, including those with complex substitution patterns.

Another avenue of exploration is the development of one-pot synthetic procedures. For example, a one-pot method for the synthesis of sulfonamides and sulfonic esters from thiols using a H2O2-POCl3 system has been reported. eurjchem.com Adapting such methodologies for the specific synthesis of this compound could significantly streamline the production process.

Future research will likely focus on:

Developing new catalytic systems: Investigating the use of earth-abundant and non-toxic metals as catalysts to replace precious metals like gold.

Expanding substrate scope: Broadening the range of starting materials that can be used to synthesize a diverse library of sulfonate esters.

Improving reaction efficiency: Optimizing reaction conditions to maximize yields and minimize reaction times and waste generation.

Development of Highly Efficient and Sustainable Catalytic Systems

The development of highly efficient and sustainable catalytic systems is a critical area of focus for the future of sulfonate ester chemistry. Current research is geared towards creating catalysts that are not only highly active and selective but also environmentally benign and recyclable.

A significant advancement in this area is the use of silica-supported sulfonic acids as recyclable catalysts for esterification reactions. beilstein-journals.org These solid acid catalysts have demonstrated good conversion and selectivity under mild, solvent-free conditions. beilstein-journals.org The sulfonic acid groups are tethered to the silica (B1680970) support, which helps to prevent deactivation and allows for easy recovery and reuse of the catalyst for multiple reaction cycles. beilstein-journals.org For example, a silica-supported sulfonic acid catalyst was successfully used for the esterification of levulinic acid with stoichiometric amounts of alcohols, maintaining high activity and selectivity over several cycles. beilstein-journals.org

Iron-catalyzed cross-coupling reactions also represent a sustainable approach to the synthesis of sulfonate esters. researchgate.net Iron, being an environmentally benign and abundant metal, offers a cost-effective and eco-friendly alternative to other transition metal catalysts. researchgate.net Iron-catalyzed methods have been successfully employed for the C(sp²)–C(sp³) cross-coupling of Grignard reagents with aryl chlorides, demonstrating compatibility with a broad range of substrates. researchgate.net

Future research in this domain will likely concentrate on:

Designing novel solid-supported catalysts: Exploring different support materials and functionalization strategies to enhance catalyst stability and activity.

Utilizing biocatalysis: Investigating the use of enzymes for the synthesis and transformation of sulfonate esters, which can offer high selectivity and operate under mild, aqueous conditions. nih.gov

Developing flow chemistry processes: Integrating catalytic systems into continuous flow reactors to enable safer, more efficient, and scalable production of sulfonate esters.

Expansion of Applications in Enantioselective Methodologies

The chiral nature of this compound and its derivatives makes them valuable targets and reagents in enantioselective synthesis. Future research will focus on expanding their applications in creating stereochemically defined molecules, which is crucial in fields like pharmaceuticals and materials science.

One promising area is the use of chiral sulfonate esters in asymmetric catalysis. For example, chiral Brønsted acids derived from sulfonic acids have been shown to be effective catalysts in a variety of enantioselective transformations, including Mannich-type reactions and Fischer indolizations for the synthesis of helicenes. scienceopen.com The development of novel chiral sulfonate-based catalysts could open up new avenues for the asymmetric synthesis of complex molecules.

Furthermore, the enantioselective synthesis of sulfonate esters themselves is an active area of research. Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been successfully employed for the enantioselective synthesis of highly strained, substituted tetraphenylenes, achieving high enantiomeric excess. nih.gov This demonstrates the potential for developing catalytic methods to access enantiopure sulfonate esters with complex architectures.

Future directions in this field will likely involve:

Designing new chiral ligands: Creating novel chiral ligands for metal-catalyzed reactions to achieve higher enantioselectivity in the synthesis of and with sulfonate esters.

Exploring organocatalysis: Developing new organocatalytic methods for the enantioselective synthesis of chiral sulfonate esters, avoiding the use of metals. scienceopen.com

Dynamic kinetic resolution: Applying dynamic kinetic resolution strategies to the synthesis of chiral sulfonate esters from racemic starting materials to achieve yields greater than 50%. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, including the design and prediction of reactions involving sulfonate esters. These computational tools can accelerate the discovery of new reactions and optimize existing processes by analyzing vast amounts of chemical data. beilstein-journals.org

ML models can be trained on large reaction databases to predict the outcomes of chemical reactions, including product yields and optimal reaction conditions. beilstein-journals.org This predictive capability can significantly reduce the number of experiments required, saving time and resources. For instance, ML algorithms have been used to build global models that can predict reaction conditions for a wide variety of chemical transformations. beilstein-journals.org

Furthermore, AI can be employed in de novo drug design to generate novel molecular structures with desired properties and to propose synthetically accessible routes to these molecules. whiterose.ac.uktandfonline.com Reaction-based de novo design, which utilizes known chemical transformations, can be enhanced by ML to increase the likelihood of generating synthesizable molecules. whiterose.ac.uk

Specific future applications of AI and ML in the context of this compound include:

Predicting reactivity and selectivity: Developing ML models to predict the reactivity of different sulfonate esters and the stereoselectivity of their reactions.

Optimizing synthetic routes: Using AI to design the most efficient and sustainable synthetic pathways to this compound and its derivatives.

Discovering novel applications: Employing ML to screen for potential new applications of sulfonate esters in various fields, such as materials science and medicinal chemistry.

Advanced Characterization Techniques for Real-time Mechanistic Probing

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced characterization techniques that allow for real-time monitoring of chemical reactions are becoming increasingly important for elucidating the intricate details of reaction pathways involving sulfonate esters.

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for probing reaction mechanisms at the molecular level. tandfonline.comtandfonline.com DFT calculations can be used to determine the energetic profiles of reaction pathways, identify transition states, and understand the factors that control selectivity. tandfonline.comtandfonline.com For example, DFT studies on the olefination with sulfonyl esters have provided insights into the three-step mechanism involving aldol-type addition, cyclization, and fragmentation. tandfonline.comtandfonline.com

Experimental techniques are also evolving to provide more detailed mechanistic information. For instance, kinetic studies coupled with spectroscopic methods can be used to determine reaction rates and identify reaction intermediates. enovatia.com The development of in-situ spectroscopic techniques, such as real-time NMR and IR spectroscopy, allows for the direct observation of reacting species as the reaction progresses.

Future research in this area will likely focus on:

Combining computational and experimental approaches: Integrating DFT calculations with experimental data to build more accurate and comprehensive models of reaction mechanisms.

Developing new time-resolved spectroscopic techniques: Creating advanced analytical methods to capture fleeting intermediates and transition states with high temporal and structural resolution.

Applying advanced techniques to complex systems: Utilizing these characterization tools to study more complex reactions involving sulfonate esters, such as those in biological systems or under industrially relevant conditions.

Q & A

Q. Table 1: Key Spectral Data for this compound Derivatives

CompoundIR Peaks (cm⁻¹)NMR Shifts (δ, ppm)Source
Neopentyl α-cumenesulfonate1350, 1190 (SO₃)0.82 (s, 9H), 3.50 (s, 2H)
1-Phenylethanesulfonic acid1345, 1165 (SO₃H)7.4–7.8 (m, 5H)

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